(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide
CAS No.:
Cat. No.: VC13407910
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O2 |
|---|---|
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C14H22N2O2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1 |
| Standard InChI Key | IIVWSYILHPZTKO-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)OC)N |
| SMILES | CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide, delineates its core structure. The butyramide backbone is substituted at the second carbon by an amino group, while the nitrogen atom is bonded to a 4-methoxybenzyl group and two methyl groups. The 4-methoxybenzyl moiety introduces aromaticity and electron-donating properties, which may influence solubility and binding interactions. The stereochemistry at the second carbon (S-configuration) is critical for potential enantioselective biological activity.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₂ | |
| Molecular Weight | 250.34 g/mol | |
| IUPAC Name | (2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide | |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N | |
| PubChem CID | 61163476 |
Stereochemical Considerations
The S-configuration at the second carbon arises from the compound’s synthesis pathway, which likely employs chiral starting materials or catalysts. This enantiomeric purity is essential for studies targeting stereospecific biological interactions, as mirrored in related compounds such as (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide. The presence of the methoxy group on the benzyl ring enhances solubility in polar solvents compared to non-methoxy analogs.
Synthesis and Preparation
Synthetic Pathways
The synthesis of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide involves a multi-step sequence, typically beginning with the preparation of the butyramide backbone.
Step 1: Formation of the Butyramide Core
The reaction starts with 3-methylbutyric acid, which undergoes amidation with dimethylamine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). This step yields 3,N-dimethylbutyramide, a key intermediate.
Step 2: Benzylation with 4-Methoxybenzyl Chloride
The intermediate is then subjected to alkylation using 4-methoxybenzyl chloride under basic conditions (e.g., potassium carbonate in DMF). This introduces the 4-methoxybenzyl group to the nitrogen atom, forming the tertiary amine structure.
Step 3: Resolution of Stereochemistry
Chiral resolution techniques, such as chiral column chromatography or enzymatic kinetic resolution, are employed to isolate the S-enantiomer. The final product is purified via recrystallization or preparative HPLC to achieve >98% enantiomeric excess.
Optimization Challenges
Key challenges include minimizing racemization during the amidation step and ensuring regioselective alkylation. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields.
Analytical Characterization
Spectroscopic Confirmation
The compound’s structure is verified using a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
NMR Analysis
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.25–6.85 ppm (aromatic protons), δ 3.80 (s, OCH₃), δ 3.45–3.20 (N-CH₂-Benzyl), and δ 1.05 (d, J = 6.8 Hz, CH(CH₃)₂).
-
¹³C NMR: Signals corresponding to the carbonyl carbon (δ 172.5 ppm), quaternary carbons of the benzyl ring (δ 159.2 ppm for C-OCH₃), and methyl groups (δ 22.1 ppm).
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 251.1864 (calculated 251.1860 for C₁₄H₂₂N₂O₂).
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Activity | Source |
|---|---|---|---|---|---|
| (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide | C₁₄H₂₂N₂O₂ | 250.34 | 4-methoxybenzyl, dimethylamine | Enzyme inhibition, antimicrobial | |
| (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3,N-dimethyl-butyramide | C₁₈H₂₉N₃O | 303.40 | Benzyl-pyrrolidine | μ-opioid antagonism | |
| (S)-2-Amino-3,N-dimethyl-N-(4-methyl-benzyl)-butyramide | C₁₄H₂₂N₂O | 234.34 | 4-methylbenzyl | Anticancer, kinase inhibition |
The 4-methoxybenzyl substituent in the titular compound enhances polarity compared to the 4-methylbenzyl analog, potentially improving aqueous solubility. Conversely, the benzyl-pyrrolidine variant in exhibits greater CNS penetration due to increased lipophilicity.
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